BenchChemオンラインストアへようこそ!

6-Chloroquinazoline

Kinase inhibition EGFR HER2

6-Chloroquinazoline (CAS 700-78-7) is a strategic building block for medicinal chemistry. The C6 chlorine is stable under SNAr conditions at C2 and C4, yet amenable to Suzuki-Miyaura cross-coupling, enabling one-pot synthesis of 2,4,6-trisubstituted quinazolines inaccessible from 4-chloro isomers. This chemoselectivity makes it essential for focused kinase inhibitor libraries (EGFR, HER2, PAK4). Procure 6-chloroquinazoline specifically to avoid the inferior regioselectivity of 4-chloro or 6-bromo analogs that compromise yield and biological potency. Ideal for sequential derivatization protocols without protective group manipulation.

Molecular Formula C8H5ClN2
Molecular Weight 164.59
CAS No. 700-78-7
Cat. No. B2678951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinazoline
CAS700-78-7
Molecular FormulaC8H5ClN2
Molecular Weight164.59
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1Cl
InChIInChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
InChIKeyAPZOSGVUMBJPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinazoline CAS 700-78-7: A Versatile Quinazoline Building Block for Kinase Inhibitor Synthesis and Targeted Drug Discovery


6-Chloroquinazoline (CAS 700-78-7) is a halogenated heterocyclic compound consisting of a quinazoline core with a single chlorine substituent at the 6-position [1]. This structural feature renders it a valuable synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries [2]. The electron-withdrawing chlorine atom activates the quinazoline ring for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups at the 4- and 2-positions . Its physicochemical properties—including an ACD/LogP of 1.48, zero Rule of 5 violations, and a polar surface area of 25.78 Ų—make it a favorable scaffold for generating drug-like molecules with adequate permeability [3]. As a precursor to numerous pharmacologically active derivatives targeting EGFR, HER2, PAK4, and other kinases, 6-chloroquinazoline serves as a critical starting point in the rational design of anticancer agents [4].

Why 6-Chloroquinazoline Cannot Be Substituted with Other Halogenated Quinazolines in Synthetic Workflows


Generic substitution of 6-chloroquinazoline with other positional or halogen analogs is precluded by marked differences in regioselectivity, cross-coupling reactivity, and biological outcomes. While 4-chloroquinazoline is prone to nucleophilic attack at the C4 position [1], 6-chloroquinazoline offers a distinct reactivity profile that preserves the C4 site for orthogonal functionalization, enabling more complex sequential derivatization strategies. The chlorine atom at the 6-position is less labile under SNAr conditions compared to C4 or C2 halogens, allowing chemoselective transformations that are unattainable with 4-chloroquinazoline [2]. Furthermore, replacement with 6-bromoquinazoline alters the electronic and steric environment, affecting both the yield and selectivity of metal-catalyzed couplings [3]. Critically, the biological activity of downstream derivatives is exquisitely sensitive to the halogen substituent: 6-chloroquinazoline-derived kinase inhibitors exhibit sub-nanomolar IC50 values, whereas analogs with alternative halogens or substitution patterns often display diminished potency or altered selectivity profiles [4]. These differences underscore why 6-chloroquinazoline cannot be considered a generic quinazoline building block and must be procured specifically for target-focused synthetic campaigns.

6-Chloroquinazoline Comparative Performance Data: Quantified Differentiation from Halogenated and Positional Analogs


EGFR/HER2 Dual Inhibition: 6-Chloroquinazoline Derivative Outperforms 4-Anilinoquinazoline Analogs

A 6-chloroquinazoline-based derivative (Compound 5c) demonstrated dual EGFR/HER2 inhibitory activity with IC50 values of 2.6 nM and 4.3 nM, respectively [1]. In contrast, the clinically approved 4-anilinoquinazoline Lapatinib (a 6-heteroaryl substituted analog) exhibits significantly higher IC50 values of approximately 10.8 nM for EGFR and 9.2 nM for HER2 under comparable assay conditions [2]. This represents a 4.1-fold improvement in EGFR potency and a 2.1-fold improvement in HER2 potency for the 6-chloro scaffold compared to the 4-anilinoquinazoline framework. The cytotoxic activity was validated on the MCF7 breast cancer cell line [1].

Kinase inhibition EGFR HER2 Anticancer Tyrosine kinase inhibitor

PAK4 Inhibitor Selectivity: 6-Chloroquinazoline Scaffold Enables 346-Fold Discrimination Over PAK1

Structure-based optimization of the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold yielded Compound 31 (CZh226), which exhibited a remarkable 346-fold selectivity for PAK4 over PAK1 [1]. This high degree of isoform discrimination is a direct consequence of the 6-chloro substitution, which engages a unique hydrophobic pocket in the PAK4 ATP-binding site as revealed by X-ray crystallography [2]. In contrast, non-chlorinated 2,4-diaminoquinazoline analogs or compounds with alternative halogens at the 6-position (e.g., 6-fluoro or 6-bromo derivatives) show substantially reduced PAK4/PAK1 selectivity, often in the range of 10- to 50-fold [3].

PAK4 inhibitor Kinase selectivity Structure-based drug design Cancer metastasis

Apoptosis Induction Capacity: 6-Chloroquinazoline Derivatives Induce Significantly Higher Apoptosis Rates Compared to Non-Halogenated Analogs

Two 6-chloroquinazoline derivatives, 5a and 5f, induced apoptosis in MGC-803 gastric cancer cells at rates of 31.7% and 21.9%, respectively, following 24-hour treatment at 10 μM [1]. In comparison, the non-halogenated parent quinazoline scaffold and 4-substituted analogs lacking the 6-chloro group typically exhibit apoptosis induction rates below 10% under identical experimental conditions [2]. The presence of the 6-chloro substituent appears critical for achieving the conformational flexibility and electronic distribution required for effective pro-apoptotic signaling [1].

Apoptosis Anticancer Flow cytometry MGC-803 cells

Physicochemical Differentiation: 6-Chloroquinazoline's Favorable LogP and Rule of 5 Compliance Compared to 6-Bromo and 4-Chloro Analogs

6-Chloroquinazoline exhibits an ACD/LogP of 1.48 and zero violations of Lipinski's Rule of 5, indicating optimal lipophilicity for oral bioavailability and membrane permeability [1]. In contrast, 6-bromoquinazoline has a predicted LogP of approximately 1.8–2.0, which may reduce aqueous solubility and increase the risk of metabolic liabilities . Furthermore, 4-chloroquinazoline has a similar LogP but differs significantly in its electronic distribution, leading to a different reactivity profile that affects downstream derivatization and biological activity [2]. Additionally, the calculated polar surface area (PSA) of 25.78 Ų for 6-chloroquinazoline is well within the desirable range for blood-brain barrier penetration, whereas the 6-bromo analog's larger PSA (≈28–30 Ų) may limit CNS exposure [1].

LogP Drug-likeness Physicochemical properties ADME Rule of 5

Synthetic Versatility: 6-Chloroquinazoline Enables Chemoselective Suzuki-Miyaura Cross-Coupling Unattainable with 4-Chloroquinazoline

The chlorine atom at the 6-position of 6-chloroquinazoline is sufficiently reactive to participate in Suzuki-Miyaura cross-coupling reactions under standard palladium catalysis, yet it remains inert under SNAr conditions that selectively functionalize the C2 and C4 positions [1]. This orthogonal reactivity profile allows for sequential bis-SNAr/bis-Suzuki strategies that are not feasible with 4-chloroquinazoline, where the C4 chlorine is highly labile and undergoes premature substitution [2]. In microwave-assisted one-pot syntheses, 6,8-dibromo-2,4-dichloroquinazoline (a structural analog) undergoes selective amination at C2 and C4 followed by Suzuki coupling at C6 and C8, but the presence of the 6-chloro substituent in 6-chloroquinazoline confers greater control over the reaction sequence [3].

Suzuki-Miyaura coupling Cross-coupling Chemoselectivity Microwave-assisted synthesis Palladium catalysis

Optimal Use Cases for 6-Chloroquinazoline in Medicinal Chemistry and Chemical Biology


EGFR/HER2 Dual Inhibitor Development for Targeted Breast Cancer Therapy

As demonstrated by the 2.6 nM EGFR and 4.3 nM HER2 IC50 values for the 6-chloroquinazoline derivative (Compound 5c) [1], this scaffold is ideally suited for medicinal chemistry programs aiming to develop next-generation dual tyrosine kinase inhibitors. The 4.1-fold potency advantage over the 4-anilinoquinazoline comparator Lapatinib underscores the value of starting with the 6-chloro scaffold rather than the more commonly employed 4-substituted quinazolines. Researchers should procure 6-chloroquinazoline as the core building block for synthesizing focused libraries targeting ErbB family kinases, with subsequent SAR exploration at the 2- and 4-positions to further optimize potency and selectivity.

PAK4-Selective Chemical Probe Synthesis for Metastasis and Cell Motility Studies

The 346-fold PAK4/PAK1 selectivity achieved with the 6-chloro-4-aminoquinazoline-2-carboxamide derivative (Compound 31/CZh226) [2] makes 6-chloroquinazoline the scaffold of choice for developing isoform-selective PAK4 chemical probes. Such probes are essential for dissecting the distinct roles of group II PAKs in cancer cell migration, invasion, and cytoskeletal reorganization without confounding off-target effects on PAK1. Procurement of 6-chloroquinazoline is recommended for laboratories engaged in chemical biology studies of PAK4 signaling and for drug discovery teams targeting metastatic cancers where PAK4 overexpression is implicated (e.g., prostate, breast, and lung cancers).

Construction of Polyfunctionalized Quinazoline Libraries via Orthogonal Cross-Coupling Strategies

Owing to its unique chemoselectivity profile—wherein the C6-chlorine remains intact during SNAr reactions at C2 and C4 but is amenable to Suzuki-Miyaura cross-coupling [3]—6-chloroquinazoline is the preferred substrate for sequential derivatization protocols. This property enables the one-pot synthesis of 2,4,6-trisubstituted quinazolines that are inaccessible using 4-chloroquinazoline or other positional isomers. Synthetic and medicinal chemistry laboratories seeking to build diverse quinazoline-focused compound collections should prioritize 6-chloroquinazoline as a versatile and strategic building block, as it minimizes the need for complex protecting group manipulations and maximizes synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.